Product packaging for Ethyl 3-(2-bromophenyl)-3-oxopropanoate(Cat. No.:CAS No. 50671-05-1)

Ethyl 3-(2-bromophenyl)-3-oxopropanoate

Cat. No.: B1273624
CAS No.: 50671-05-1
M. Wt: 271.11 g/mol
InChI Key: IFSMFGOJDWUHEW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)-3-oxopropanoate ( 50671-05-1) is a high-purity brominated beta-keto ester compound offered strictly for Research Use Only. This reagent serves as a versatile and critical building block in organic synthesis and pharmaceutical research. Its molecular formula is C11H11BrO3, and it has a molecular weight of 271.11 g/mol . The compound should be stored sealed in a dry environment at room temperature to maintain stability . As a beta-keto ester featuring a bromine atom on the ortho position of the phenyl ring, this molecule is a valuable precursor in various chemical transformations. Researchers primarily utilize its active methylene group, flanked by two carbonyl groups, for the synthesis of complex heterocyclic compounds. The 2-bromophenyl substituent also makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental methods for constructing carbon-carbon bonds in medicinal chemistry and materials science. Please handle with appropriate safety precautions; this compound has associated hazard statements H302, H315, and H319 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO3 B1273624 Ethyl 3-(2-bromophenyl)-3-oxopropanoate CAS No. 50671-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-bromophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMFGOJDWUHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373743
Record name ethyl 3-(2-bromophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50671-05-1
Record name ethyl 3-(2-bromophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Beta Keto Ester Chemistry

Beta-keto esters are a well-established class of compounds in organic synthesis, prized for their dual reactivity. They possess both nucleophilic character at the alpha-carbon and electrophilic sites at the two carbonyl carbons. This allows them to participate in a variety of chemical transformations, serving as crucial intermediates in the formation of more complex molecular architectures.

Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a prime example of a beta-keto ester that leverages these intrinsic properties. The presence of the ester and ketone functionalities allows for classic reactions such as alkylations, acylations, and condensations at the central methylene (B1212753) group. Furthermore, the 2-bromophenyl substituent introduces a handle for a multitude of cross-coupling reactions, significantly expanding its synthetic utility.

Table 1: Key Properties of this compound

PropertyValue
CAS Number 50671-05-1
Molecular Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol cymitquimica.com
Physical Form Not specified, but related compounds are often liquids or low-melting solids.
Synonyms Benzenepropanoic acid, 2-bromo-beta-oxo-, ethyl ester cymitquimica.com

Significance in Advanced Chemical Synthesis

The strategic placement of the bromine atom on the phenyl ring ortho to the keto-ester side chain makes Ethyl 3-(2-bromophenyl)-3-oxopropanoate a particularly powerful tool in advanced chemical synthesis. This structural arrangement facilitates intramolecular reactions and serves as a linchpin for the construction of fused heterocyclic systems.

One of the notable applications of this compound is in the synthesis of nitrogen-containing heterocycles. Research has demonstrated that beta-keto esters can be pivotal in the formation of pyrazoles, triazoles, pyridinones, and pyrimidinones. eurjchem.com For instance, the reaction of a beta-keto ester with a suitable nitrogen-containing binucleophile can lead to the formation of a five- or six-membered heterocyclic ring. While specific studies detailing the use of this compound in these exact transformations are not abundant in readily available literature, its structure strongly suggests its potential as a precursor for such compounds.

Furthermore, the bromo-substituent opens the door to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 2-position of the phenyl ring, enabling the synthesis of a vast library of derivatives with potentially interesting biological or material properties.

Another significant area of application is in the synthesis of thiazole (B1198619) derivatives. A modified Hantzsch thiazole synthesis, which is a cornerstone reaction for the formation of the thiazole ring, can utilize alpha-halocarbonyl compounds. nih.gov While this compound is a beta-keto ester, related alpha-bromo-beta-keto esters are known to participate in such cyclizations.

Overview of Current Research Landscape

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the target molecule from precursor compounds in one or more steps. Key strategies include forming the ester functionality, creating the carbon-carbon bond adjacent to the carbonyl groups, and introducing the aroyl group through various coupling reactions.

Esterification and Acylation Reactions

Acylation reactions provide a direct route to β-keto esters through the formation of a carbon-carbon bond. A primary method involves the C-acylation of an enolate with an acyl halide. Specifically, the enolate of ethyl acetate (B1210297) can be reacted with 2-bromobenzoyl chloride. To prevent self-condensation of the ethyl acetate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to quantitatively form the enolate at low temperatures. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride to yield the final product after an aqueous workup.

Another approach is the acylation of diethyl malonate. In this procedure, diethyl malonate is treated with a base like sodium ethoxide to form a stabilized enolate. This enolate is then acylated with 2-bromobenzoyl chloride. The resulting intermediate, an acyl-malonic ester, is subsequently subjected to hydrolysis and decarboxylation to yield this compound.

Table 1: Key Reagents in Acylation Approaches

Role Reagent Example
Enolate Source Ethyl Acetate, Diethyl Malonate
Acylating Agent 2-Bromobenzoyl Chloride
Base Lithium Diisopropylamide (LDA), Sodium Ethoxide

Condensation and Transesterification Strategies

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. mlsu.ac.in A crossed Claisen condensation is particularly suitable for preparing this compound. uwindsor.ca This strategy involves the reaction between two different esters, one of which must have α-hydrogens and one that preferably does not, to minimize self-condensation byproducts. utexas.eduvaia.com

A viable pathway is the reaction of an aryl ketone, such as 2'-bromoacetophenone (B1265738), with an excess of a carbonate ester like diethyl carbonate in the presence of a strong base (e.g., sodium hydride or sodium ethoxide). The base abstracts a proton from the α-carbon of 2'-bromoacetophenone to form an enolate. This enolate then attacks a carbonyl carbon of diethyl carbonate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to form the target β-keto ester. uwindsor.caubc.ca The use of a strong base helps drive the reaction to completion. vaia.com

Transesterification represents another important strategy, typically used to modify an existing β-keto ester. researchgate.net While not a primary synthesis of the carbon skeleton, it is a key method for altering the ester group. For instance, if mthis compound were available, it could be converted to the corresponding ethyl ester by heating it in ethanol (B145695) with a catalytic amount of acid or base.

Table 2: Comparison of Condensation Strategies

Strategy Reactant 1 Reactant 2 Base Key Feature
Crossed Claisen 2'-Bromoacetophenone Diethyl Carbonate NaH, NaOEt Forms C-C bond between a ketone enolate and an ester.
Transesterification Mthis compound Ethanol Acid or Base catalyst Exchanges the alcohol portion of the ester.

Zeolite-Catalyzed Synthetic Routes

In pursuit of more environmentally benign synthetic methods, heterogeneous catalysts such as zeolites have been employed for the transesterification of β-keto esters. rsc.orguow.edu.au Zeolites, which are crystalline microporous aluminosilicates, can efficiently catalyze this reaction with high selectivity, often under solvent-free conditions. arkat-usa.org

For the synthesis of this compound, a precursor such as the corresponding methyl or tert-butyl ester could be refluxed in ethanol in the presence of an acidic zeolite catalyst, like H-FER (Ferrierite). arkat-usa.org Large-pore zeolites such as Y, mordenite, and β have shown higher activity compared to medium-pore variants. researchgate.net The reaction pathway is believed to involve the formation of an acyl ketene (B1206846) intermediate through the interaction of the β-keto ester with the Brønsted acid sites of the zeolite catalyst. This is followed by a nucleophilic attack from the alcohol. researchgate.net A significant advantage of this method is the ease of catalyst recovery and reuse, minimizing waste and avoiding the use of corrosive acid catalysts. arkat-usa.org

Carbonylative Coupling Methodologies

Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal-catalyzed cross-coupling reactions. Carbonylative coupling methodologies allow for the direct introduction of a carbonyl group as part of the molecular backbone.

The palladium-catalyzed carbonylative Suzuki-Miyaura coupling provides a sophisticated route to aromatic β-keto esters. This reaction involves three components: an α-halo ester, an arylboronic acid, and carbon monoxide. rsc.orgsemanticscholar.org To synthesize this compound, ethyl iodoacetate could be coupled with 2-bromophenylboronic acid under an atmosphere of carbon monoxide.

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition: The Pd(0) catalyst adds to the ethyl iodoacetate to form an α-pallado ester intermediate.

CO Insertion: Carbon monoxide inserts into the carbon-palladium bond to form an acylpalladium species.

Transmetalation: The aryl group from 2-bromophenylboronic acid is transferred to the palladium center. nih.gov

Reductive Elimination: The final product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

This method is notable for its mild reaction conditions and tolerance of various functional groups.

Application of Carbonyldiimidazole and Related Reagents

N,N'-Carbonyldiimidazole (CDI) is a widely used activating agent for carboxylic acids. It facilitates the formation of amides, esters, and ketones under mild conditions. In the context of β-keto ester synthesis, CDI can be used to activate a malonic acid half-ester.

For the target molecule, monoethyl malonate (malonic acid ethyl ester) would first be treated with CDI. This reaction forms a highly reactive N-acylimidazole intermediate. This activated species can then react with a suitable organometallic nucleophile, such as an organocadmium or Grignard reagent derived from 2-bromobenzene. The nucleophilic carbon of the organometallic reagent attacks the activated carbonyl group, leading to the formation of the β-keto ester after displacement of the imidazole (B134444) group and subsequent workup. This approach avoids the need for highly reactive acyl chlorides and often proceeds with high yield and selectivity. ubc.ca

Precursor Transformation Pathways Leading to this compound

The synthesis of this compound can be achieved through various precursor transformation pathways. A key strategy involves the modification of a precursor molecule that already contains the core carbon skeleton. One such effective method is the oxidation of a corresponding hydroxypropanoate.

Oxidation of Corresponding Hydroxypropanoates

A prominent synthetic route to this compound involves the oxidation of its precursor, Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate. This transformation targets the secondary alcohol group in the precursor, converting it into a ketone functional group to yield the desired β-keto ester. The selection of the oxidizing agent and reaction conditions is crucial to ensure a high yield and purity of the final product, while avoiding unwanted side reactions.

Several modern oxidation methods are well-suited for this conversion due to their mild reaction conditions and high functional group tolerance. These methods are particularly advantageous for complex molecules that may contain sensitive functionalities. Two of the most reliable and widely used methods for the oxidation of secondary alcohols to ketones are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, activated at low temperatures (typically -78 °C), followed by the addition of a hindered organic base such as triethylamine. wikipedia.orgalfa-chemistry.comadichemistry.comorganic-chemistry.org This method is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Alternatively, the Dess-Martin periodinane (DMP) oxidation offers a convenient and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgthermofisher.comalfa-chemistry.com This reaction employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent such as dichloromethane. wikipedia.orgwikipedia.org The oxidation is typically carried out at room temperature and is known for its short reaction times, high yields, and simplified workup procedures. wikipedia.org The DMP oxidation is particularly valued for its mildness and chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups. wikipedia.org

The general transformation for the oxidation of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate to this compound is depicted in the following reaction scheme:

Reaction Scheme:

Detailed Research Findings

While specific literature detailing the oxidation of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is not extensively available, the application of general and reliable oxidation methodologies can be inferred. The table below outlines the key components and conditions for this transformation based on established oxidation protocols.

PrecursorTarget CompoundOxidizing Agent/ConditionsReaction Type
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoateThis compound1. Oxalyl chloride, DMSO, CH₂Cl₂, -78 °C 2. TriethylamineSwern Oxidation
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoateThis compoundDess-Martin Periodinane, CH₂Cl₂, Room TemperatureDess-Martin Periodinane Oxidation

Nucleophilic Reaction Pathways

The structure of this compound offers two primary sites for nucleophilic attack: the electrophilic carbonyl carbon of the ketone and the α-carbon adjacent to the ester group. The presence of the bromine atom on the phenyl ring also allows for nucleophilic aromatic substitution under specific conditions, although this is generally less facile.

The carbonyl group is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, hydrides, and amines. These reactions typically proceed via a standard addition mechanism to the carbonyl, leading to the formation of alcohols or imines after subsequent work-up.

The α-carbon, situated between two electron-withdrawing groups (the ketone and the ester), is acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of alkylation and acylation reactions.

A notable example of the reactivity of analogous α-halocarbonyl compounds is the Hantzsch thiazole (B1198619) synthesis. In this reaction, a thioamide acts as a nucleophile, attacking the α-bromoketone. nih.gov The probable mechanism involves the nucleophilic attack of the sulfur atom of the α-oxothioamide on the α-carbon of the α-bromoketone. nih.gov This is followed by an intramolecular cyclization and dehydration to afford the final thiazole product. nih.gov While not specifically documented for this compound, this reaction pathway highlights the potential for nucleophilic substitution at the α-position in the synthesis of heterocyclic compounds.

Electrophilic Reaction Pathways

From an electrophilic standpoint, the bromophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on the ring: the bromine atom and the 3-oxopropanoate (B1240783) group.

Furthermore, the carbonyl carbon of the keto group is inherently electrophilic and, as mentioned previously, is a prime target for nucleophilic attack. While the compound itself does not typically act as an electrophile in the same way an alkyl halide might, its carbonyl group's electrophilicity is a key feature of its reactivity. Condensation reactions, such as the Knoevenagel condensation, involve the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgthermofisher.com In such a reaction, the carbonyl group of this compound would serve as the electrophilic partner.

Coupling Reactions and Metal-Catalyzed Transformations

The presence of a carbon-bromine bond on the aromatic ring makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. Several named reactions can be envisaged utilizing this compound as the aryl halide component:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. illinois.edu This would result in the formation of a biaryl structure, linking the 2-position of the phenyl ring to another aryl group.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction would form a carbon-carbon bond between the bromophenyl group and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgbeilstein-journals.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Coupling Reaction Coupling Partner Catalyst System Resulting Bond
Suzuki-MiyauraArylboronic acidPd catalyst, BaseAryl-Aryl
HeckAlkenePd catalyst, BaseAryl-Alkenyl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAryl-Alkynyl

Transmetalation is a critical step in the catalytic cycle of many cross-coupling reactions, including the Suzuki-Miyaura and Stille reactions. nih.gov It involves the transfer of an organic group from one metal to another. In the context of a Suzuki-Miyaura coupling of an aryl bromide, after the initial oxidative addition of the aryl bromide to the palladium(0) catalyst to form a Pd(II) species, the transmetalation step occurs.

The organoboron compound (e.g., a boronic acid) is activated by the base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex. The aryl group from the boronate is transferred to the palladium center, and the halide or other leaving group on the palladium is transferred to the boron atom. This results in a diarylpalladium(II) complex, which then undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Computational and kinetic studies on analogous systems have shown that the rate of transmetalation can be influenced by the electronic properties of the substituents on both the aryl halide and the organoboron reagent. nih.gov

Cyclization Reactions Leading to Fused Systems

The strategic placement of functional groups in this compound makes it a promising precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular reaction, can lead to the formation of complex polycyclic structures.

Indole (B1671886) Synthesis: The Bischler-Möhlau indole synthesis is a classic method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com this compound, being an α-bromo-β-keto ester, possesses the core structure of an α-bromo-acetophenone. The reaction mechanism involves the initial reaction of the α-bromo-acetophenone with aniline to form an α-anilino-acetophenone intermediate. wikipedia.orgchemeurope.com This is followed by a second reaction with another molecule of aniline to form a more complex intermediate which then undergoes an electrophilic cyclization, aromatization, and tautomerization to yield the final indole product. wikipedia.orgchemeurope.com

Enol-Keto Tautomerism Dynamics and Equilibrium Studies

The phenomenon of keto-enol tautomerism is a fundamental aspect of the chemical reactivity of β-dicarbonyl compounds, including this compound. This equilibrium involves the interconversion of the keto form, characterized by two carbonyl groups, and the enol form, which contains a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, and temperature.

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-established principles governing the behavior of analogous aromatic β-ketoesters, such as ethyl benzoylacetate. The presence of the ortho-bromo substituent on the phenyl ring is expected to influence the electronic properties of the molecule and, consequently, the keto-enol equilibrium.

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization is a key factor driving the enolization process.

Influence of Solvent Polarity

The solvent plays a crucial role in determining the relative stabilities of the keto and enol tautomers. Generally, nonpolar solvents tend to favor the enol form. This preference is attributed to the fact that the intramolecular hydrogen bond in the enol form is more stable in a nonpolar environment where it does not have to compete with intermolecular hydrogen bonds from the solvent.

In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. stackexchange.com Polar aprotic solvents, like dimethyl sulfoxide (DMSO), can also influence the equilibrium by interacting with both tautomers, often leading to a higher proportion of the keto form compared to nonpolar solvents.

The following table provides a representative illustration of the expected solvent effect on the keto-enol equilibrium of this compound, based on data from analogous compounds like ethyl acetoacetate. stackexchange.com

Table 1: Predicted Tautomeric Equilibrium of this compound in Various Solvents at Room Temperature

SolventDielectric Constant (ε)Predicted % KetoPredicted % EnolPredicted Keq ([Enol]/[Keto])
Hexane1.9~80%~20%~0.25
Toluene2.4~82%~18%~0.22
Chloroform4.8~85%~15%~0.18
Acetone21~90%~10%~0.11
Ethanol24.5~93%~7%~0.08
Water80.1~99%<1%<0.01

Effect of the 2-Bromophenyl Substituent

Thermodynamic Considerations

The equilibrium constant (Keq) for the tautomerization is a direct measure of the relative stability of the enol and keto forms and is related to the change in Gibbs free energy (ΔG°) of the reaction.

ΔG° = -RT ln(Keq)

Where:

R is the gas constant

T is the temperature in Kelvin

A negative ΔG° indicates that the enol form is more stable, while a positive ΔG° signifies that the keto form is favored. For most β-ketoesters, the keto form is thermodynamically more stable, resulting in a positive ΔG°.

The following table presents hypothetical thermodynamic data for the tautomerization of this compound in different solvents, illustrating the expected trend based on the principles discussed.

Table 2: Hypothetical Thermodynamic Data for the Keto-Enol Tautomerism of this compound at 298 K

SolventPredicted KeqPredicted ΔG° (kJ/mol)
Hexane~0.25~3.4
Chloroform~0.18~4.3
Ethanol~0.08~6.3
Water<0.01>11.4

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 2 Bromophenyl 3 Oxopropanoate

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and conformation. However, a comprehensive search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of Ethyl 3-(2-bromophenyl)-3-oxopropanoate. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and the specific atomic coordinates that define its molecular structure in the solid state are not available.

Without these foundational crystallographic data, a detailed and accurate depiction of the molecule's solid-state architecture remains undetermined. Such a study would be a valuable contribution to the field, offering insights into the conformational preferences of the molecule, particularly the orientation of the 2-bromophenyl group relative to the ethyl oxopropanoate chain.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing and the quantification of intermolecular forces are critical for understanding the stability and physical properties of a crystalline material. These investigations are contingent upon the availability of single-crystal X-ray diffraction data. Given the absence of such data for this compound, the following advanced analyses of its crystal packing and non-covalent interactions have not been performed.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous theoretical framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. This analysis can identify and quantify the strength of non-covalent interactions by locating bond critical points in the electron density. In the absence of the necessary crystallographic and associated quantum chemical calculation data for this compound, no QTAIM analysis has been published. Such an analysis would offer deep insights into the nature of any potential halogen bonds or other weak interactions involving the bromine atom.

The Non-Covalent Interaction (NCIplot) index is a computational tool that visualizes weak, non-covalent interactions in real space based on the electron density and its derivatives. It generates graphical representations that highlight attractive and repulsive forces between molecules, making it an intuitive method for studying crystal packing. As with the other interaction analyses, the lack of structural data for this compound means that no NCIplot index analysis is available in the literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements within a compound, serving to verify its empirical formula. For this compound, with the molecular formula C₁₁H₁₁BrO₃, the theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1148.74
HydrogenH1.011111.114.10
BromineBr79.90179.9029.47
OxygenO16.00348.0017.70
Total 271.12 100.00

While these are the expected theoretical values, a search of the scientific literature did not uncover any published experimental data from elemental analysis to confirm these compositional values for a synthesized and purified sample of this compound. Such experimental verification is a standard and crucial step in the characterization of any new or synthesized compound.

Computational Chemistry and Theoretical Studies of Ethyl 3 2 Bromophenyl 3 Oxopropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the ground-state geometry, electronic structure, and thermodynamic stability of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule like this compound, which contains a heavy atom (bromine), a robust combination is required.

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that effectively incorporates both exchange and correlation effects. researchgate.netscispace.com Other modern functionals, such as those from the M06 suite or dispersion-corrected functionals like ωB97X-D, may also be employed to better account for non-covalent interactions. mdpi.com

Basis Sets : A Pople-style basis set, such as 6-311++G(d,p), is a common and effective choice for this type of organic molecule. researchgate.netresearchgate.net This basis set is flexible enough to describe the electron distribution accurately. The inclusion of diffuse functions ('++') is important for describing the lone pairs on oxygen atoms, while polarization functions ('d,p') are crucial for accurately modeling the bonding environment, especially for the bromine atom. researchgate.netresearchgate.net

Geometry optimization using these methods would yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. rsc.org

Table 1: Representative Functionals and Basis Sets for DFT Calculations

ComponentExamplesRationale for this compound
Functionals B3LYP, M06-2X, ωB97X-DB3LYP offers a good balance of accuracy and cost. M06-2X and ωB97X-D are superior for systems where non-covalent interactions are critical.
Basis Sets 6-311++G(d,p), cc-pVTZ, def2-TZVPPople-style (e.g., 6-311++G(d,p)) and Dunning/Ahlrichs-style basis sets provide the necessary flexibility with diffuse and polarization functions for accurate geometry and electronic property prediction.

DFT is a powerful tool for predicting spectroscopic properties, which can be used to validate experimental findings. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts with high accuracy. researchgate.net

For this compound, which exists as a keto-enol tautomeric mixture, GIAO calculations can be performed on the optimized geometries of both the keto and enol forms. rsc.org The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Experimental ¹H NMR data for the compound in CDCl₃ shows distinct signals for both tautomers. rsc.org A comparison between these experimental values and the GIAO-calculated shifts allows for unambiguous assignment of the observed peaks to specific protons in the molecule and confirms the structural integrity of both the keto and enol forms.

Table 2: Comparison of Experimental and Hypothetical GIAO-Calculated ¹H NMR Chemical Shifts (ppm) for the Ketone Tautomer of this compound

Proton GroupExperimental Shift (ppm) rsc.orgHypothetical Calculated Shift (ppm)Assignment
Aromatic (CH)7.31 - 7.627.35 - 7.65Protons on the bromophenyl ring
Methylene (B1212753) (CH₂)4.18 (q)4.20-O-CH₂-CH₃
Methylene (CH₂)4.01 (s)4.05-CO-CH₂-CO-
Methyl (CH₃)1.23 (t)1.25-O-CH₂-CH₃

Note: Calculated values are hypothetical examples based on typical DFT-GIAO accuracy.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment. nih.gov For this compound, MD simulations could be employed to explore its conformational flexibility, solvation properties, and potential interactions with biological macromolecules.

The simulation would begin by placing the DFT-optimized structure into a simulation box filled with a chosen solvent (e.g., water, chloroform). The system's behavior is then simulated by solving Newton's equations of motion for every atom, governed by a force field (e.g., AMBER, CHARMM). Analysis of the resulting trajectory can reveal stable conformations, the dynamics of the ethyl and bromophenyl groups, and the formation and lifetime of intermolecular interactions, such as hydrogen bonds with solvent molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. wikipedia.org These models are valuable in medicinal chemistry and toxicology for predicting the activity of new compounds.

To develop a QSAR model relevant to this compound, a dataset of structurally related compounds (e.g., other brominated aromatics or β-keto esters) with known biological activities (e.g., toxicity, receptor binding affinity) would be assembled. nih.govnih.gov For each compound, a set of molecular descriptors would be calculated, quantifying various constitutional, electronic, and topological features.

Key Descriptor Classes for QSAR:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformation-dependent indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. nih.gov this compound could then be included in this model to predict its activity or to help refine the model itself. mdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. They allow for the mapping of reaction pathways, the identification of transition states (TS), and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. nih.gov

For this compound, a versatile β-keto ester, several reactions could be studied:

Enolate Formation: Calculation of the energy barrier for deprotonation at the α-carbon to form the corresponding enolate, a key reactive intermediate in many C-C bond-forming reactions.

Claisen Condensation: Modeling the self-condensation or crossed condensation with another ester to understand the thermodynamics and kinetics of forming a larger β-dicarbonyl compound. libretexts.org

Alkylation/Acylation: Studying the reaction of the enolate with electrophiles by locating the transition state and determining the activation energy, which helps predict reaction feasibility and regioselectivity. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed, offering insights that guide synthetic efforts.

Intermolecular Interaction Energy Calculations

Understanding the non-covalent interactions that this compound can form is crucial for predicting its behavior in the solid state (crystal packing) and in solution or biological systems. cambridgemedchemconsulting.com The presence of a bromine atom, carbonyl groups, and an ester moiety allows for a range of interactions.

Computational methods can be used to quantify the strength of these interactions in dimeric or larger molecular clusters. The supramolecular approach is commonly used, where the interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. nih.gov A basis set superposition error (BSSE) correction is typically applied to improve accuracy. sobereva.com

Table 3: Potential Intermolecular Interactions and Computational Analysis Methods

Interaction TypeDescriptionComputational Method for Analysis
Hydrogen Bonding Interaction between the carbonyl oxygens (acceptors) and hydrogen bond donors.MP2, DFT-D, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net
Halogen Bonding The electrophilic region (σ-hole) on the bromine atom interacting with a nucleophile (e.g., a carbonyl oxygen).QTAIM, Molecular Electrostatic Potential (MEP) surface analysis. researchgate.netresearchgate.net
π-Stacking Interaction between the aromatic rings of two molecules.Dispersion-corrected DFT (e.g., B3LYP-D3), Symmetry-Adapted Perturbation Theory (SAPT).
Van der Waals Forces General dispersion and repulsion forces contributing to overall stability.Reduced Density Gradient (RDG) analysis. researchgate.net

These calculations can reveal the dominant forces governing molecular recognition and self-assembly, providing a fundamental understanding of the compound's supramolecular chemistry.

Applications of Ethyl 3 2 Bromophenyl 3 Oxopropanoate As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The 1,3-dicarbonyl motif within Ethyl 3-(2-bromophenyl)-3-oxopropanoate is ideally suited for condensation reactions with dinucleophilic species, providing a direct pathway to a wide array of five- and six-membered heterocyclic systems. These reactions typically proceed via an initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration, leveraging the compound's structure to efficiently build ring systems of significant interest in medicinal and materials chemistry.

While not a direct single-step precursor, this compound can be utilized in the synthesis of 4-hydroxyquinolone derivatives through pathways related to the Gould-Jacobs reaction. The classic Gould-Jacobs reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. To adapt this compound for this synthesis, it must first be converted into a more suitable intermediate.

One common approach involves reacting the β-ketoester with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst to form an intermediate enol ether. This intermediate can then react with an aniline derivative. The initial reaction forms an enamine, which upon heating to high temperatures (often in a high-boiling solvent like diphenyl ether), undergoes thermal cyclization via an intramolecular electrophilic aromatic substitution, followed by elimination of ethanol (B145695) to yield the quinolone ring system. The resulting product is an ethyl 2-(2-bromophenyl)-4-hydroxyquinoline-3-carboxylate derivative.

General Reaction Scheme for Quinolone Synthesis

Step Reactants Conditions Product
1 This compound, Triethyl orthoformate Acetic anhydride, heat Ethyl 2-(2-bromobenzoyl)-3-ethoxyacrylate (Intermediate)

The direct synthesis of indoles from this compound is not straightforward using classical methods like the Fischer or Bischler syntheses. The Fischer indole (B1671886) synthesis, a cornerstone of indole preparation, requires the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then rearranges under acidic conditions. cdnsciencepub.comresearchgate.net The β-ketoester functionality of this compound does not directly form the necessary hydrazone at the ketone position without competing reactions at the ester group. Instead, reaction with hydrazine typically leads to pyrazolone formation (see section 6.1.5).

Similarly, the Bischler–Möhlau indole synthesis involves the reaction of an α-arylamino-ketone, which is not directly accessible from this compound without significant chemical modification. chemicalbook.comwikipedia.org To be employed as a precursor for indole synthesis, the compound would need to undergo a multi-step transformation to generate a suitable ketone or aldehyde functionality that can then participate in a standard indole cyclization reaction. Therefore, it is not considered a typical or direct starting material for this class of heterocycles.

This compound is an excellent precursor for the synthesis of pyrimidine derivatives. The established method for constructing the pyrimidine ring from 1,3-dicarbonyl compounds involves a condensation reaction with amidines, guanidines, or ureas. researchgate.netgoogle.com In this reaction, the two nitrogen atoms of the N-C-N fragment act as nucleophiles, attacking the two carbonyl carbons of the β-ketoester.

A typical procedure involves reacting this compound with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through an initial condensation, followed by intramolecular cyclization and dehydration to afford a 2-amino-4-hydroxy-6-(2-bromophenyl)pyrimidine. The hydroxy group exists in tautomeric equilibrium with its keto form, pyrimidone. This method is highly efficient for creating substituted pyrimidines, which are core structures in many biologically active molecules. researchgate.net

Representative Synthesis of a Pyrimidine Derivative

Reactant 1 Reactant 2 Base Solvent Product
This compound Guanidine Hydrochloride Sodium Ethoxide Ethanol 2-Amino-6-(2-bromophenyl)pyrimidin-4(3H)-one
This compound Urea Acid Catalyst (e.g., HCl) Ethanol 6-(2-Bromophenyl)pyrimidine-2,4(1H,3H)-dione

The use of this compound in the synthesis of thiazoles typically requires a two-step approach based on the principles of the Hantzsch thiazole (B1198619) synthesis. The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. researchgate.netlookchem.com Since the starting material is a β-ketoester, it must first be halogenated at the α-position (the carbon between the two carbonyl groups).

In the first step, the active methylene (B1212753) group of this compound is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), to yield ethyl 2-bromo-3-(2-bromophenyl)-3-oxopropanoate. This new α-bromo-β-ketoester is now an appropriate substrate for the Hantzsch synthesis. In the second step, this intermediate is reacted with a thioamide (e.g., thiourea) in a solvent like ethanol. The reaction proceeds via nucleophilic substitution by the sulfur atom, followed by intramolecular cyclization and dehydration to form the thiazole ring, yielding an ethyl 2-amino-4-(2-bromophenyl)thiazole-5-carboxylate derivative.

The Knorr pyrazole synthesis is a classical and highly efficient method for preparing pyrazole derivatives, and it represents one of the most direct applications of β-ketoesters like this compound. orientjchem.org This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. cdnsciencepub.com

When this compound is treated with hydrazine hydrate, the reaction typically begins with the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and water. The resulting product is a 5-(2-bromophenyl)-1H-pyrazol-3(2H)-one, a class of compounds often referred to as pyrazolones. orientjchem.org The use of a substituted hydrazine, such as phenylhydrazine, allows for the synthesis of N-substituted pyrazolones.

Data from a Typical Knorr Pyrazole Synthesis

β-Ketoester Hydrazine Derivative Solvent Product Yield (%)
Ethyl benzoylacetate Hydrazine hydrate Ethanol 3-Phenyl-5-pyrazolone High
Ethyl benzoylacetate Phenylhydrazine Ethanol/Acetic Acid 1,3-Diphenyl-5-pyrazolone ~85

Role in the Preparation of Complex Organic Molecules

Beyond its role as a precursor to heterocycles, this compound is a valuable building block in multi-step synthesis for the construction of more complex acyclic and carbocyclic molecules. nih.gov Its utility stems from the differential reactivity of its functional groups, which allows for selective transformations.

The active methylene group can be readily deprotonated by a mild base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo Michael addition to α,β-unsaturated compounds, providing a route to 1,5-dicarbonyl systems which are themselves precursors to other structures. It can also be used in Knoevenagel condensations with aldehydes and ketones.

Furthermore, the ester and ketone functionalities can be selectively modified. The ketone can be reduced, protected as a ketal, or converted to an olefin via a Wittig reaction, while the ester remains intact under appropriate conditions. Conversely, the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The 2-bromophenyl group serves as a handle for late-stage functionalization using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the introduction of aryl, vinyl, or alkynyl substituents. This multi-faceted reactivity makes this compound a strategic starting material for assembling complex molecular frameworks in a controlled, step-wise manner.

Utility in the Synthesis of Biologically Active Scaffolds

The unique structural features of this compound make it an attractive starting material for the synthesis of various biologically active scaffolds. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, while the β-keto ester portion can undergo a range of condensation and addition reactions.

Preparation of Sirtuin Inhibitors (e.g., Cambinol Analogs)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes and are implicated in various diseases, including cancer. Cambinol is a known inhibitor of sirtuins and its analogs are of significant interest in drug discovery. This compound can be utilized as a key precursor in the synthesis of Cambinol analogs through a synthetic route that typically involves a Knoevenagel condensation.

The general synthesis of Cambinol analogs involves the reaction of a substituted ethyl benzoylacetate, such as this compound, with 2-hydroxy-1-naphthaldehyde in the presence of a basic catalyst like piperidine. This reaction forms a coumarin derivative, which is a core structural motif in many sirtuin inhibitors. The resulting intermediate can then undergo further transformations to yield the final Cambinol analog.

Reaction Scheme:

Step 1: Knoevenagel Condensation. this compound reacts with 2-hydroxy-1-naphthaldehyde.

Step 2: Cyclization. The intermediate undergoes intramolecular cyclization to form the coumarin scaffold.

Step 3: Further Modification. The bromo-substituted coumarin can be further modified to generate a library of Cambinol analogs.

Detailed research findings have demonstrated the successful synthesis of a variety of substituted benzoyl-5,6-benzocoumarins, key intermediates for Cambinol analogs, through this methodology. The choice of the substituted ethyl benzoylacetate is crucial in determining the substitution pattern on the final sirtuin inhibitor, thereby influencing its biological activity and selectivity.

Reactant 1Reactant 2Product Intermediate
This compound2-Hydroxy-1-naphthaldehyde3-(2-Bromobenzoyl)-5,6-benzocoumarin

Synthesis of N-Allyl/Propargyl Enamine Carboxylates

N-Allyl and N-propargyl enamine carboxylates are important synthetic intermediates that can be used to construct a variety of heterocyclic compounds and other complex molecules. The synthesis of these compounds can be readily achieved through the condensation reaction of a β-keto ester with a primary amine.

This compound, being a β-keto ester, can react with allylamine or propargylamine to furnish the corresponding N-allyl or N-propargyl enamine carboxylates. This reaction is typically carried out under mild conditions and often does not require a catalyst, although one may be used to enhance the reaction rate. The resulting enamine carboxylates are stabilized by intramolecular hydrogen bonding and conjugation.

General Reaction:

The reaction proceeds via the nucleophilic attack of the amine on the ketone carbonyl group of the β-keto ester, followed by the elimination of a water molecule to form the enamine.

Detailed Research Findings:

The synthesis of β-enamino esters from the reaction of β-keto esters with primary amines is a well-established and efficient method. The reaction is generally high-yielding and provides a straightforward route to these versatile building blocks. The resulting N-allyl and N-propargyl enamine carboxylates derived from this compound can be used in subsequent cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

β-Keto EsterAmineProduct
This compoundAllylamineEthyl 3-(allylamino)-3-(2-bromophenyl)acrylate
This compoundPropargylamineEthyl 3-(2-bromophenyl)-3-(propargylamino)acrylate

Future Directions and Emerging Research Avenues for Ethyl 3 2 Bromophenyl 3 Oxopropanoate

Exploration of New Catalytic Transformations

The structural features of Ethyl 3-(2-bromophenyl)-3-oxopropanoate make it an ideal substrate for a wide range of catalytic transformations. The bromine atom on the phenyl ring is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to the aromatic core. Future work could explore novel catalysts, including advanced palladium pincer complexes or earth-abundant metal catalysts, to improve the efficiency and scope of these transformations.

Furthermore, the β-ketoester moiety is amenable to asymmetric catalysis. The development of catalysts for the enantioselective hydrogenation or transfer hydrogenation of the ketone would provide access to valuable chiral β-hydroxy esters, which are important building blocks for pharmaceuticals and natural products. The active methylene (B1212753) group can also participate in a variety of catalytic C-C and C-X bond-forming reactions, expanding the molecular complexity that can be achieved from this single precursor.

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Advanced mechanistic studies, combining experimental techniques with high-level computational chemistry, can provide invaluable insights. For example, employing Density Functional Theory (DFT) calculations can elucidate transition states and reaction pathways, helping to explain observed selectivity and reactivity patterns. mdpi.com

Investigating the kinetics and thermodynamics of its participation in complex reactions, such as multicomponent reactions or catalytic cycles, will be a key research area. Techniques like in-situ spectroscopy (e.g., NMR, IR) can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanisms. mdpi.com Such studies are essential for the rational design of more efficient catalysts and reaction conditions.

Deeper Insight into Structure-Activity Relationships for Biological Applications

This compound is a promising scaffold for the synthesis of biologically active molecules. The ability to modify the molecule at multiple positions allows for the systematic generation of derivative libraries to probe structure-activity relationships (SAR). Future research should focus on leveraging this scaffold to synthesize novel compounds for screening against various biological targets.

Derivatives could be designed as potential enzyme inhibitors, receptor agonists/antagonists, or antimicrobial and anticancer agents. rsc.org For example, the core structure can be elaborated into various heterocyclic systems known for their pharmacological importance, such as thiazoles, pyrimidines, or benzazoles. nih.govesisresearch.org A systematic SAR study would involve correlating specific structural modifications—such as the nature of the substituent on the phenyl ring (varied via cross-coupling) or the complexity of the side chain—with observed biological activity, guiding the design of more potent and selective therapeutic candidates. mdpi.commdpi.com

Potential Biological Target / ApplicationRationale based on Related Scaffolds
Anticancer Agents The core can be used to synthesize quinoline (B57606) and oxadiazole derivatives, which have been investigated as potential EGFR inhibitors for cancer therapy. rsc.orgnih.gov
Antimicrobial Agents The benzazole nucleus, accessible from precursors like this compound, is a key feature in many compounds with activity against Gram-positive and Gram-negative bacteria. esisresearch.org
Antimalarial Agents Oxadiazole derivatives, which can be synthesized from related starting materials, have shown promising in vitro activity against Plasmodium falciparum. mdpi.com
Enzyme Inhibitors The β-ketoester moiety is a classic pharmacophore that can be incorporated into inhibitors for various enzymes, including proteases and kinases.

Computational Design and Predictive Modeling for Derivative Synthesis

Computational chemistry and predictive modeling are poised to revolutionize the design of novel derivatives of this compound. In silico tools can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of desired activity. Techniques like molecular docking can be used to predict how potential derivatives will bind to the active sites of therapeutic targets, such as the epidermal growth factor receptor (EGFR). rsc.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to build a statistical correlation between the structural features of a series of derivatives and their biological activity. mdpi.com This allows for the prediction of the activity of yet-unsynthesized compounds. Furthermore, computational workflows can be used to design new biocatalysts or chemocatalysts with tailored selectivity for transforming the parent molecule, enabling access to specific stereoisomers or complex products that are difficult to obtain through traditional means. chemrxiv.org

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a powerful tool for rapidly building molecular complexity. β-Ketoesters like this compound are classic substrates for well-known MCRs. Future research will focus on expanding the use of this specific building block in both established and novel MCRs.

Its integration into reactions like the Biginelli or Hantzsch syntheses can generate diverse libraries of dihydropyrimidines and dihydropyridines, respectively, which are scaffolds of high medicinal value. nih.gov There is also significant potential for its use in isocyanide-based MCRs, such as the Passerini and Ugi reactions, to create peptidomimetics and other complex structures. nih.govrug.nl The presence of the 2-bromophenyl group provides a unique advantage, as the product of the MCR can be further functionalized via cross-coupling reactions, dramatically expanding the accessible chemical space from a single MCR protocol. The development of new MCRs specifically designed around the reactivity of this compound is another promising avenue.

Multicomponent ReactionGeneral Product TypeRole of β-Ketoester
Biginelli Reaction Dihydropyrimidinones1,3-Dinucleophile component
Hantzsch Dihydropyridine Synthesis DihydropyridinesActive methylene component
Passerini Reaction α-AcyloxycarboxamidesCan be a precursor to the carbonyl component
Groebke-Blackburn-Bienaymé Reaction Imidazo[1,2-a]pyridinesCan be a precursor to the aldehyde component

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-bromophenyl)-3-oxopropanoate?

The compound is typically synthesized via condensation reactions. A key method involves reacting dilithiomonoethylmalonate with 2-bromobenzoyl chloride at low temperatures (e.g., −78°C) to form the β-ketoester structure. This approach, adapted from analogous fluorophenyl derivatives, ensures regioselectivity and avoids side reactions . Alternative routes may employ Claisen condensation between ethyl acetate derivatives and 2-bromobenzoyl halides under basic conditions. Post-synthesis purification often involves column chromatography (petroleum ether/ethyl acetate) to isolate high-purity product (>97%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the β-ketoester group (e.g., carbonyl signals at ~170-200 ppm) and bromophenyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., theoretical C11H11BrO3C_{11}H_{11}BrO_3: 257.12 g/mol) .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% by area normalization).
  • Elemental Analysis : Confirmation of C, H, Br, and O content .

Q. What reactivity patterns are associated with the β-ketoester moiety in this compound?

The β-ketoester group enables:

  • Condensation Reactions : Reacts with amines (e.g., guanidine) in refluxing ethanol to form heterocycles like pyrimidinones, critical in pharmaceutical intermediates .
  • Reduction : LiAlH4_4 reduces the ketone to a secondary alcohol, yielding ethyl 3-(2-bromophenyl)-3-hydroxypropanoate, a precursor for chiral centers .
  • Halogenation : Thionyl chloride (SOCl2_2) converts the hydroxyl group (if present) to chlorides for further functionalization .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds?

this compound serves as a precursor for pyrimidinones and oxindoles :

  • Pyrimidinone Synthesis : Condensation with guanidine in ethanol under reflux forms 6-arylpyrimidin-4(3H)-ones, which are pharmacophores in antiviral agents .
  • Oxindole Formation : Cross-dehydrogenative coupling (CDC) with indoles under transition-metal-free conditions generates 3,3-disubstituted oxindoles, leveraging the bromophenyl group for C–C bond formation .

Q. What role does this compound play in structure-activity relationship (SAR) studies?

The bromine substituent at the 2-position of the phenyl ring enhances electron-withdrawing effects , influencing:

  • Metabolic Stability : Bromine reduces oxidative metabolism in hepatic microsomes compared to fluorine analogs.
  • Binding Affinity : In kinase inhibitors, the bulky bromine improves steric complementarity in hydrophobic pockets. SAR studies often compare derivatives with halogens (Cl, F) or methoxy groups at this position .

Q. How can researchers resolve contradictions in reported physicochemical properties?

Discrepancies in data (e.g., melting points, solubility) arise from varying synthesis conditions or impurities. Strategies include:

  • Reproducing Methods : Validate boiling points (~299°C) and density (1.343 g/cm3^3) via standardized procedures .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting point determination and HPLC-MS to trace impurity profiles .

Q. What mechanistic insights can be gained from its use in cross-coupling reactions?

In cross-dehydrogenative coupling (CDC), the β-ketoester acts as a radical acceptor . Mechanistic studies (EPR spectroscopy) reveal:

  • Radical Initiation : Selectfluor® generates aryl radicals from the bromophenyl group.
  • C–C Bond Formation : Radical recombination with indole derivatives occurs regioselectively at the β-ketoester position, avoiding side reactions .

Q. How is computational chemistry applied to optimize its reactivity?

Density Functional Theory (DFT) calculations predict:

  • Transition States : Energy barriers for nucleophilic attacks on the β-ketoester carbonyl.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in condensation reactions.
  • Substituent Impact : Bromine’s electronegativity lowers LUMO energy, enhancing electrophilicity .

Methodological Recommendations

  • Reaction Optimization : Use molecular sieves (4 Å) in condensation reactions to scavenge water and improve yields (>80%) .
  • Safety Protocols : Despite non-hazardous classification (GHS), handle with nitrile gloves due to potential esterase-mediated hydrolysis in biological systems .
  • Data Reproducibility : Report detailed conditions (e.g., “reflux in ethanol for 8 h under N2_2” vs. “ambient temperature”) to aid replication .

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Ethyl 3-(2-bromophenyl)-3-oxopropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.